molecular formula C8H14O3 B13007450 (2,5-Dioxaspiro[3.5]nonan-8-yl)methanol

(2,5-Dioxaspiro[3.5]nonan-8-yl)methanol

Cat. No.: B13007450
M. Wt: 158.19 g/mol
InChI Key: GALNADIRTKYTRN-UHFFFAOYSA-N
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Description

(2,5-Dioxaspiro[3.5]nonan-8-yl)methanol is a chemical compound with the molecular formula C8H14O3. It is characterized by a spirocyclic structure, which includes a methanol group attached to a dioxaspiro nonane ring system. This compound is used as a building block in organic synthesis and has applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,5-Dioxaspiro[3.5]nonan-8-yl)methanol typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable diol with formaldehyde in the presence of an acid catalyst. The reaction conditions often include:

    Temperature: Room temperature to moderate heating

    Catalysts: Acid catalysts such as sulfuric acid or p-toluenesulfonic acid

    Solvents: Common solvents like dichloromethane or toluene

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

(2,5-Dioxaspiro[3.5]nonan-8-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) for converting the hydroxyl group to halides.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of primary or secondary alcohols.

    Substitution: Formation of halides or other substituted derivatives.

Scientific Research Applications

(2,5-Dioxaspiro[3.5]nonan-8-yl)methanol is used in various scientific research applications, including:

    Chemistry: As a building block in the synthesis of complex organic molecules.

    Biology: In the study of enzyme-catalyzed reactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2,5-Dioxaspiro[3.5]nonan-8-yl)methanol involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of different products through enzymatic catalysis. The spirocyclic structure may also influence its binding affinity and specificity towards certain biological targets.

Comparison with Similar Compounds

Similar Compounds

    (2,5-Dioxaspiro[3.5]nonane): A similar spirocyclic compound without the methanol group.

    (2,5-Dioxaspiro[3.5]nonan-8-one): A compound with a ketone group instead of a methanol group.

    (2,5-Dioxaspiro[3.5]nonan-8-yl)amine: A compound with an amine group instead of a methanol group.

Uniqueness

(2,5-Dioxaspiro[3.5]nonan-8-yl)methanol is unique due to its specific spirocyclic structure and the presence of a methanol group. This combination of features makes it a versatile building block in organic synthesis and a valuable compound in various research applications.

Properties

Molecular Formula

C8H14O3

Molecular Weight

158.19 g/mol

IUPAC Name

2,5-dioxaspiro[3.5]nonan-8-ylmethanol

InChI

InChI=1S/C8H14O3/c9-4-7-1-2-11-8(3-7)5-10-6-8/h7,9H,1-6H2

InChI Key

GALNADIRTKYTRN-UHFFFAOYSA-N

Canonical SMILES

C1COC2(CC1CO)COC2

Origin of Product

United States

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